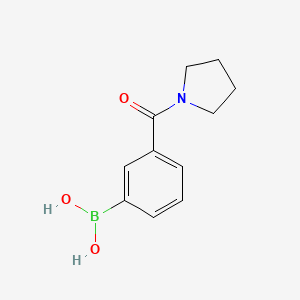

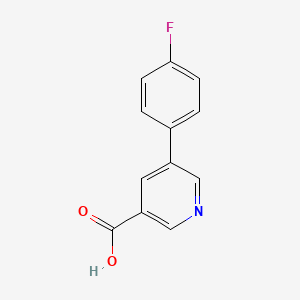

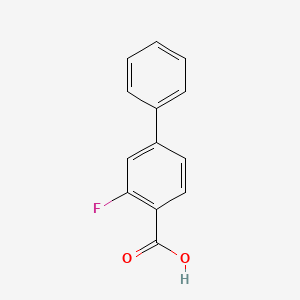

![molecular formula C12H12N2O B1339087 6'-Methoxy-5-methyl-[2,2']bipyridinyl CAS No. 638353-16-9](/img/structure/B1339087.png)

6'-Methoxy-5-methyl-[2,2']bipyridinyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

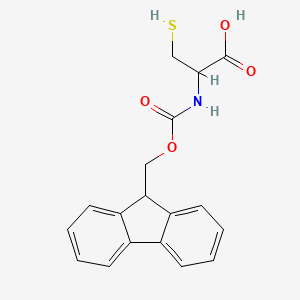

The compound of interest, 6'-Methoxy-5-methyl-[2,2']bipyridinyl, is a derivative of 2,2'-bipyridine, which is a class of compounds known for their coordination chemistry and applications in various fields, including catalysis and materials science. The methoxy and methyl substituents on the bipyridine ring can influence the physical, chemical, and electronic properties of the compound, potentially leading to unique reactivity and applications.

Synthesis Analysis

The synthesis of bipyridine derivatives often involves strategies that allow for the introduction of substituents at specific positions on the bipyridine core. For instance, the synthesis of symmetrical and unsymmetrical 6,6'-binicotinates, which are related to the compound of interest, can be achieved using the Eglinton reaction and subsequent isomerization or coupling reactions . The synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid, a related compound, starts from a 6-bromo-2,2'-bipyridine building block, indicating that halogenated precursors are useful intermediates in the synthesis of substituted bipyridines .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be significantly affected by the substituents. For example, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes have been determined, showing that the substituents can influence the formation of hydrogen-bonded chains and the length of N-H···O hydrogen bonds . These structural details are crucial for understanding the reactivity and binding properties of the compound.

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, including coupling and substitution reactions, which are essential for functionalizing the bipyridine core. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, bromination, and hydrolysis . These reactions are indicative of the types of transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure. For instance, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes have been studied, revealing that the methyl substituents do not confer ferroelectric properties but can lead to continuous phase transitions . The optical properties, such as absorption and fluorescence, are also affected by the substituents, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

科学的研究の応用

Synthesis and Characterization

- The synthesis of dinuclear complexes utilizing a new bridging ligand containing a 2,2'-bipyridyl binding site linked to a catechol binding site demonstrates the compound's utility in forming complexes with interesting electrochemical and spectroscopic properties. These complexes exhibit quenched luminescence and enhanced transition intensities, indicating potential applications in electronic and photonic devices (Shukla et al., 1999).

Chemical Transformations

- Research on methylation methods for heterocyclic derivatives, including those related to 6'-Methoxy-5-methyl-[2,2']bipyridinyl, leads to the development of new synthetic pathways for compounds with potential biological activities (Janin et al., 1999).

Photophysical and Electrochemical Properties

- Studies on the modification of ligand families through metal-binding domain manipulation, including the use of 6'-Methoxy-5-methyl-[2,2']bipyridinyl derivatives, focus on the creation of complexes for photostabilization of polymers and as solar energy collectors. These compounds show potential as modifications to improve their functionality as photostabilizers and solar energy concentrators, with reported photophysical characteristics indicating their utility in these applications (Constable et al., 2009).

Fluorescence Probing

- The development of a high-affinity ratiometric fluorescence probe based on a 6-amino-2,2'-bipyridine scaffold for endogenous Zn2+ highlights the utility of derivatives in creating tools for biological research. The probe exhibits nanomolar-level dissociation constant, large Stokes shift, and excellent detection limit under physiological conditions, suggesting its potential as a valuable tool for studying the role of Zn2+ in living systems (Hagimori et al., 2022).

Interfacial Electron Transfer Dynamics

- The study of catecholate-bound RuII-polypyridine based sensitizers on TiO2 nanoparticle surfaces, incorporating 6'-Methoxy-5-methyl-[2,2']bipyridinyl derivatives, shows their effectiveness in interfacial electron transfer dynamics. This research provides insights into the influence of secondary electron-donating groups on electron transfer dynamics, crucial for the development of efficient dye-sensitized solar cells (Banerjee et al., 2011).

特性

IUPAC Name |

2-methoxy-6-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-7-10(13-8-9)11-4-3-5-12(14-11)15-2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVYIWKIRXCWPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methoxy-5-methyl-2,2'-bipyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

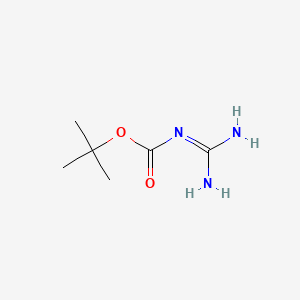

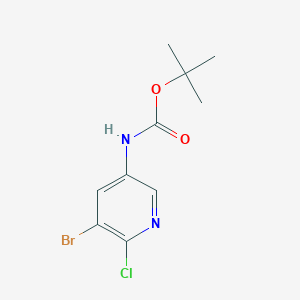

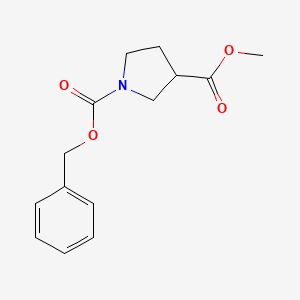

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)